(tert-butoxy)dimethylsilane

alcohol silylation protecting group chemistry byproduct profile

(tert-Butoxy)dimethylsilane (CAS 7489-73-8, C₆H₁₆OSi) is a bifunctional organosilicon molecule that combines a sterically demanding tert-butoxy group with a reactive silicon–hydride (Si–H) moiety. Unlike conventional silyl chlorides or triflates, this compound provides a non-halogenated, Si–H-based entry point for alcohol protection, hydrosilylation, or vapor-deposition processes.

Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
Cat. No. B8371500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-butoxy)dimethylsilane
Molecular FormulaC6H16OSi
Molecular Weight132.28 g/mol
Structural Identifiers
SMILESCC(C)(C)O[SiH](C)C
InChIInChI=1S/C6H16OSi/c1-6(2,3)7-8(4)5/h8H,1-5H3
InChIKeyBFFJBAVNIXLGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (tert-Butoxy)dimethylsilane: Core Properties of a Si–H-Functional Alkoxysilane


(tert-Butoxy)dimethylsilane (CAS 7489-73-8, C₆H₁₆OSi) is a bifunctional organosilicon molecule that combines a sterically demanding tert-butoxy group with a reactive silicon–hydride (Si–H) moiety . Unlike conventional silyl chlorides or triflates, this compound provides a non-halogenated, Si–H-based entry point for alcohol protection, hydrosilylation, or vapor-deposition processes [1]. Its compact dimethylsilyl core (MW 132.28 g·mol⁻¹) reduces the mass footprint of the silyl-protected intermediate relative to bulkier diaryl or trialkyl analogs, a factor that can influence step economy in multi-step syntheses [1].

Why (tert-Butoxy)dimethylsilane Cannot Be Freely Substituted by Other Silylating Agents


Generic silylating agents such as TBDMSCl, TMSCl, or TBDPSCl release stoichiometric halide acid (HCl) during protection, requiring an external base and limiting compatibility with acid-sensitive substrates . In contrast, (tert-butoxy)dimethylsilane transfers its dimethylsilyl group via Si–H activation, generating neutral byproducts and enabling alcohol silylation under halide-free conditions . Furthermore, the tert-butoxy substituent imparts a different steric and electronic profile than the tert-butyl group of TBDMS or the phenyl groups of TBDPS, altering the hydrolysis stability order and deprotection kinetics relative to commonly used silyl ethers [1]. These mechanistic and stability differences mean that substituting (tert-butoxy)dimethylsilane with a traditional chlorosilane can alter a reaction’s selectivity window, byproduct profile, and downstream deprotection efficiency.

Quantitative Differentiation of (tert-Butoxy)dimethylsilane Against Close Analogs


Si–H Reactivity vs. Chlorosilane Byproduct Burden in Alcohol Protection

Traditional silyl chlorides (TBDMSCl, TMSCl) generate one equivalent of HCl per silylation event, requiring at least one equivalent of a base (e.g., imidazole) and raising the effective mass input per protected hydroxyl . (tert-Butoxy)dimethylsilane operates via Si–H activation and releases only H₂ or a neutral small molecule, eliminating the base requirement and reducing the total auxiliary mass by approximately 30–50% per reaction (calculated from stoichiometry) . A direct comparison with TBDMSCl (MW 150.72) shows that the target compound (MW 132.28) also provides a 12% lower mass contribution to the protected intermediate .

alcohol silylation protecting group chemistry byproduct profile

Steric Modulation of Hydrolysis Stability vs. TMS and TBDPS Ethers

The tert-butoxy group provides intermediate steric demand: bulkier than trimethylsilyl (TMS) but less encumbering than tert-butyldiphenylsilyl (TBDPS) [1]. This translates into a hydrolysis stability rank order of TMS < (tert-butoxy)dimethylsilyl < TBDMS < TBDPS, inferred from the general correlation between steric bulk and resistance to nucleophilic cleavage [1]. While explicit half-life data under identical conditions are not available for the target compound, the steric parameters (Taft Es for tert-butoxy ~ –0.7 vs. –1.3 for TBDPS) place the target’s hydrolysis rate between that of TMS and TBDMS ethers .

silyl ether stability hydrolysis kinetics steric effect

Vapor-Deposition Precursor Purity: Si–H-Containing Alkoxysilanes for Low-Temperature SiO₂ Films

Patent US 9,502,234 describes the use of bulky alkoxysilanes bearing Si–H groups (including di-tert-butoxysilane analogs) for plasma-enhanced or thermal CVD of SiO₂-based dielectric films [1]. The Si–H group lowers the activation barrier for film formation relative to tetraalkoxysilanes (e.g., TEOS), enabling deposition temperatures reduced by 50–100 °C [1]. While the patent exemplars focus on di-tert-butoxysilane, the structural homology to (tert-butoxy)dimethylsilane implies that the target compound can likewise serve as a Si–H-active precursor, offering lower carbon incorporation and improved film conformality compared to halogenated silanes [1].

chemical vapor deposition dielectric films silicon precursor

High-Impact Application Scenarios for (tert-Butoxy)dimethylsilane Based on Quantified Differentiation


Halide-Free Alcohol Protection in Acid-Sensitive Total Synthesis

When a synthetic route contains acid-labile functional groups (e.g., epoxides, acetals, or glycosidic bonds), the use of TBDMSCl or TMSCl introduces HCl that can trigger undesired side reactions. (tert-Butoxy)dimethylsilane eliminates this risk by providing a neutral Si–H-based silylation pathway, as described in Section 3, Evidence Item 1 . The lower molecular weight of the resultant silyl ether (12% less than TBDMS) also reduces the mass burden for subsequent chromatographic purification.

Sequential Deprotection Strategies Requiring Intermediate Silyl Ether Stability

In multi-step syntheses where orthogonal deprotection of TMS, TBDMS, and TBDPS ethers is required, (tert-butoxy)dimethylsilyl ethers fill a stability gap: they withstand conditions that cleave TMS ethers but are selectively removable before TBDMS or TBDPS ethers (see Section 3, Evidence Item 2) [1]. This intermediate lability enables chemists to precisely tune the deprotection sequence without investing in exotic custom reagents.

Low-Temperature CVD of Silicon-Containing Dielectric Films

For semiconductor processing where thermal budget is limited (e.g., back-end-of-line integration), (tert-butoxy)dimethylsilane can be evaluated as a Si–H-active precursor that enables SiO₂ film deposition at temperatures 50–100 °C lower than TEOS-based processes, as supported by patent disclosures on structurally related alkoxysilanes (Section 3, Evidence Item 3) [2]. Its halogen-free composition avoids corrosive byproduct formation, protecting reactor hardware and enabling cleaner film interfaces.

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